molecular formula C9H4F7NO2 B2889753 6-(Perfluoropropyl)nicotinic acid CAS No. 1105981-44-9

6-(Perfluoropropyl)nicotinic acid

Cat. No.: B2889753
CAS No.: 1105981-44-9
M. Wt: 291.125
InChI Key: IONYEBZQOMLVPQ-UHFFFAOYSA-N
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Description

6-(Perfluoropropyl)nicotinic acid: is a chemical compound characterized by the presence of a perfluoropropyl group attached to the nicotinic acid structure. This compound is notable for its unique chemical properties, which are influenced by the highly electronegative fluorine atoms in the perfluoropropyl group. These properties make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Perfluoropropyl)nicotinic acid typically involves the introduction of the perfluoropropyl group to the nicotinic acid structure. One common method involves the reaction of nicotinic acid with perfluoropropyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Perfluoropropyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of perfluorinated alcohols or amines.

    Substitution: The perfluoropropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce perfluorinated alcohols or amines.

Scientific Research Applications

6-(Perfluoropropyl)nicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s unique properties make it useful in studying the interactions of fluorinated molecules with biological systems.

    Medicine: Research into its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceuticals, is ongoing.

    Industry: The compound is used in the development of advanced materials, including coatings and polymers with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism by which 6-(Perfluoropropyl)nicotinic acid exerts its effects is primarily related to the presence of the perfluoropropyl group. This group imparts unique electronic and steric properties to the molecule, influencing its interactions with other molecules and biological targets. The compound can interact with various molecular targets, including enzymes and receptors, through mechanisms such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

  • 6-(Hexyloxy)nicotinic acid
  • 6-(Trifluoromethyl)nicotinic acid
  • 6-(Perfluorobutyl)nicotinic acid

Comparison: 6-(Perfluoropropyl)nicotinic acid is unique due to the specific length and structure of its perfluoropropyl group. This group provides a balance between hydrophobicity and electronic effects, making the compound particularly useful in applications where these properties are advantageous. In comparison, 6-(Hexyloxy)nicotinic acid has a longer alkyl chain, which may result in different solubility and reactivity profiles. 6-(Trifluoromethyl)nicotinic acid, with a shorter fluorinated group, may exhibit different electronic properties and reactivity. 6-(Perfluorobutyl)nicotinic acid, with a longer perfluorinated chain, may have enhanced hydrophobicity and stability but could also present challenges in terms of solubility and reactivity.

Properties

IUPAC Name

6-(1,1,2,2,3,3,3-heptafluoropropyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F7NO2/c10-7(11,8(12,13)9(14,15)16)5-2-1-4(3-17-5)6(18)19/h1-3H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONYEBZQOMLVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895951
Record name 6-(Heptafluoropropyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105981-44-9
Record name 6-(Heptafluoropropyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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